REACTION_SMILES
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[BH4-:31].[CH2:13]([CH2:14][CH3:15])[NH:16][CH2:17][CH2:18][CH3:19].[CH3:40][OH:41].[CH3:42][CH2:43][OH:44].[CH3:45][C:46](=[O:47])[OH:48].[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH2:10][C:9](=[O:12])[CH2:8][CH2:7]2.[ClH:33].[Na+:32].[OH2:49].[c:20]1([CH3:21])[cH:22][cH:23][c:24]([S:25]([OH:26])(=[O:27])=[O:28])[cH:29][cH:30]1.[cH:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH2:10][CH:9]([N:16]([CH2:13][CH2:14][CH3:15])[CH2:17][CH2:18][CH3:19])[CH2:8][CH2:7]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CCCNCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cccc(Cl)c2C1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCN(CCC)C1CCc2cccc(Cl)c2C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |